molecular formula C16H15N3O B7453793 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one

3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one

Katalognummer B7453793
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: SRYOGFDRQSUQGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one, also known as CPYQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPYQ belongs to the class of quinazoline derivatives, which have been reported to possess a range of biological activities.

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one is not fully understood, but it is believed to involve the modulation of various molecular pathways. In cancer research, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been reported to inhibit the activity of protein kinases such as EGFR and VEGFR, which are involved in cell proliferation and angiogenesis. In inflammation, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been reported to modulate the activity of neurotransmitter systems such as acetylcholine and glutamate, which are involved in cognitive function and neuronal damage.
Biochemical and Physiological Effects:
3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been shown to have a range of biochemical and physiological effects in various studies. In cancer research, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been reported to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in vitro and in vivo. In inflammation, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and improve tissue damage in animal models. In neurodegenerative disorders, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been reported to improve cognitive function and reduce neuronal damage in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has several advantages for lab experiments, such as its high purity, stability, and easy synthesis method. However, there are also limitations to its use, such as its low solubility in water and potential toxicity at high doses. Researchers should take these factors into consideration when designing experiments involving 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one.

Zukünftige Richtungen

There are several future directions for research involving 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one. In cancer research, further studies are needed to determine the efficacy of 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one in combination with other anti-cancer drugs and to identify its potential as a therapeutic agent for specific types of cancer. In inflammation, more studies are needed to elucidate the molecular mechanisms of 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one and to determine its potential as a therapeutic agent for chronic inflammatory diseases. In neurodegenerative disorders, further studies are needed to determine the optimal dose and treatment duration of 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one and to identify its potential as a therapeutic agent for specific types of neurodegenerative diseases.
Conclusion:
In conclusion, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one as a therapeutic agent for various diseases.

Synthesemethoden

The synthesis of 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one involves the reaction between 2-cyclopropylpyridine-4-carboxylic acid and 4-chloro-1,2-dihydroquinazoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, followed by cyclization to form the final product. The yield of 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific molecular pathways. Inflammation is a key factor in the development of many diseases, and 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been reported to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. In neurodegenerative disorders, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been shown to improve cognitive function and reduce neuronal damage by modulating neurotransmitter systems.

Eigenschaften

IUPAC Name

3-cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16-12-5-1-2-6-13(12)18-15(19(16)11-8-9-11)14-7-3-4-10-17-14/h1-7,10-11,15,18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYOGFDRQSUQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.